molecular formula C14H22O2 B091321 3,6-Di-tert-butyl-catechol CAS No. 15512-06-8

3,6-Di-tert-butyl-catechol

Cat. No. B091321
CAS RN: 15512-06-8
M. Wt: 222.32 g/mol
InChI Key: WJSNKPPMBBTUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Di-tert-butyl-catechol is an organic synthesis intermediate and pharmaceutical intermediate . It can be used in laboratory research and development processes and chemical production processes . It is also used as a reactant to prepare 3,5-di-tert-butylquinone via catalytic oxidation and as a polymerization inhibitor in the production of monomers such as styrene and butadiene .


Synthesis Analysis

The synthesis of 3,6-Di-tert-butyl-catechol involves various processes. For instance, it has been used in the synthesis of enantioselective 1,2-oxazinanes, and isoxazolidines via asymmetric nitroso aldol reaction using L-proline as a catalyst . Additionally, it has been used in the synthesis of cyclohexadienone core 3,6-di-tert-butylcarbazole decorated triazole bridged dendrimers .


Molecular Structure Analysis

The 3,6-di-tert-butyl-catechol molecule contains a total of 38 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 aromatic hydroxyl(s) .


Chemical Reactions Analysis

3,6-Di-tert-butyl-catechol undergoes various chemical reactions. For example, an unusual type of reaction of 3,6-di-tert-butylpyrocatechol with thionyl chloride was discovered, which leads to the formation of elementary sulfur .


Physical And Chemical Properties Analysis

3,6-Di-tert-butyl-catechol has a molecular formula of C14H22O2 . It has a density of 1.012g/cm³, a melting point of 97-100℃, a boiling point of 309.7°C at 760 mmHg, and a flashing point of 136.5°C . It is insoluble in water .

Scientific Research Applications

  • Synthesis of Tin and Indium Complexes : It's involved in the synthesis of tin and indium complexes. The oxidative addition of 3,6-di-tert-butyl-o-benzoquinone to SnCl2 leads to Sn(IV) catecholate complexes, showing its potential in forming organometallic structures (Lado et al., 2005). Similarly, interactions with indium produce tris-o-semiquinolate derivatives (Piskunov et al., 2011).

  • Isomerization and Alkyl Group Migration : Under high pressure and shearing stress, 3,5-di-tert-butyl catechol can unusually convert to the more sterically strained 3,6-isomer. This demonstrates its potential in chemical transformations (Vol’eva et al., 1983).

  • Formation of Antimony Complexes : It is used to synthesize various 3,6-di-tert-butyl-catecholates of trialkyl- and triarylantimony(V). These complexes have been characterized in detail, revealing insights into their molecular structures and electrochemical properties (Poddel’sky et al., 2017).

  • Study of Electronic Structures : Density Functional Theory analysis has been applied to study the electronic structures of 3,6-di-tert-butylorthoquinone in different oxidation states. This research is significant for understanding the electronic properties of these compounds (Wheeler et al., 1999).

  • Redox Reactions with Indium(III) Catecholate Complexes : Investigated the oxidation of indium(III) catecholate complexes, showing how different reaction conditions affect the product formation, which is crucial for redox chemistry applications (Piskunov et al., 2013).

  • Formation of Cobalt Complexes : Studies on cobalt compounds with 3,6-di-tert-butyl-catecholate ligands, analyzed through EPR spectroscopy, provide insights into the structural and electronic properties of such complexes (Bubnov et al., 2003).

  • Catalyst for Alkylation Reactions : Utilized as a catalyst in the alkylation of catechol with tert-butyl alcohol, demonstrating its potential in organic synthesis and catalysis (Kumar et al., 2013).

Safety And Hazards

3,6-Di-tert-butyl-catechol may cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause cancer . It is harmful if swallowed or in contact with skin . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

Future Directions

The catalytic properties of 3,6-Di-tert-butyl-catechol can be tuned for desired efficiencies in future prospects . It can act as a catalyst for selective oxidation of 3,5-di-tert-butyl catechol to the analogous o-quinone . It can also act as a catalyst for the degradation of organic dye (methylene blue, MB) from pollutant and wastes .

properties

IUPAC Name

3,6-ditert-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNKPPMBBTUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395381
Record name 3,6-di-tert-butyl-catechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-tert-butyl-catechol

CAS RN

15512-06-8
Record name 3,6-di-tert-butyl-catechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of freshly distilled TiCl4 (11 g, 58 mmol) and pyrocatechol (13.7 g, 0.124 mol) was refluxed in 80 mL of xylene during 20 hours. The resulting dark-brown solid was filtered, washed by xylene and dried under vacuum. Titanium catecholate (10.24 g, 66%) was isolated. This salt (2.3 g, 8.7 mmol), pyrocatechol (82.5 g, 0.749 mol), xylene (80 mL) and isobutylene (150 mL) were heated in autoclave during 1.5 hours at 140° C. The solvent was removed and the residue was distilled under vacuum (b.p. −140-145° C., ˜1 mm Hg; m.p. 96-96.5° C.). Yield: 157.4 g (95%). (Also see “Organic Chemistry of Free Radicals”, Moscow, Khimia, 1979, p. 134.)
[Compound]
Name
salt
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Di-tert-butyl-catechol
Reactant of Route 2
Reactant of Route 2
3,6-Di-tert-butyl-catechol
Reactant of Route 3
Reactant of Route 3
3,6-Di-tert-butyl-catechol
Reactant of Route 4
Reactant of Route 4
3,6-Di-tert-butyl-catechol
Reactant of Route 5
Reactant of Route 5
3,6-Di-tert-butyl-catechol
Reactant of Route 6
Reactant of Route 6
3,6-Di-tert-butyl-catechol

Citations

For This Compound
36
Citations
AI Poddel'sky, NO Druzhkov, GK Fukin, VK Cherkasov… - Polyhedron, 2017 - Elsevier
New bifunctional redox active ligand based on catechol and 2-iminopyridine, 4-imPy-3,6-CatH 2 (1), was synthesized by the condensation of 4-amino-3,6-di-tert-butyl-catechol with 2-…
Number of citations: 19 www.sciencedirect.com
AI Prokof'ev, ZK Kasymbekova, NN Bubnov… - Bulletin of the Academy …, 1983 - Springer
Conclusions 1. It has been shown that, depending on the conditions used in its preparation, the aluminum in the o-semiquinolate of aluminum dichloride has a coordination number of 4, …
Number of citations: 3 link.springer.com
전승원, 이현, 이효경, 최용국… - Bulletin of the Korean …, 1998 - koreascience.kr
The electrochemistry and valence tautomerism of CoⅢ (NN)(SQ)(Cat),[NN= N, N, N', N'-tetramethylethylenediamine (TMEDA); SQ= 3, 5-or 3, 6-di-tert-butyl-semiquinone, Cat= 3, 5-or 3, …
Number of citations: 4 koreascience.kr
VB Voleva, NL Komissarova… - … in Systems of Varying …, 2019 - taylorfrancis.com
This work is a brief review of research conducted at the Emanuel Institute of Biochemical Physics of Russian Academy of Sciences (IBCP) reflecting modern trends in the chemistry of …
Number of citations: 1 www.taylorfrancis.com
M Chegerev, O Demidov, P Vasilyev, N Efimov… - Dalton …, 2022 - pubs.rsc.org
A family of ionic ferric catecholate complexes 1–4 bearing a disubstituted 3,6-di-tert-butyl-catecholate ligand (3,6-DBCatH2) and tetradentate tris(2-pyridylmethyl)amine (TPA) was …
Number of citations: 3 pubs.rsc.org
KI Pashanova, VO Bitkina, IA Yakushev, MV Arsenyev… - Molecules, 2021 - mdpi.com
Two heteroleptic Ni II complexes combined the redox-active catecholate and 2,2′- bipyridine ligand platforms were synthesized to observe a photoinduced intramolecular ligand-to-…
Number of citations: 12 www.mdpi.com
Y Mulyana, G Poneti, B Moubaraki, KS Murray… - Dalton …, 2010 - pubs.rsc.org
A detailed investigation of a valence tautomeric (VT) transition for the new complex [CoIII(3,5-DBCat)(3,5-DBSQ)(py)2]/[CoII(3,5-DBSQ)2(py)2] (1) is reported, where 3,5-DBCatH2 is 3,5-…
Number of citations: 66 pubs.rsc.org
IS Belostotskaya, NL Komissarova… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. A method for the selective ortho-alkylation of catechol has been developed. 2. A number of new compounds have been obtained in this way, including the previously …
Number of citations: 65 link.springer.com
GA Abakumov, VK Cherkasov, EV Grunova… - Doklady Chemistry, 2005 - Springer
ABAKUMOV et al. the protons of the three phenyl groups (multiplets at δ 7.3–7.8 ppm)(Fig. 1). The numerals in Fig. 1 designate groups of protons and the corresponding 1H NMR peaks…
Number of citations: 36 link.springer.com
MG Chegerev, DV Korchagin, GV Shilov… - Dalton …, 2022 - pubs.rsc.org
Synthesis and magnetic characterization of a family of cobalt-dioxolene complexes [(Me2TPA)Co(36-DBCat)] (1), [(Me2TPA)Co(36-DBCat)](PF6) (2) and [(Me2TPA)Co(diox-(OMe)3)](…
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.